molecular formula C8H7FN2O B8012617 5-Amino-6-fluoro-1,3-dihydro-indol-2-one

5-Amino-6-fluoro-1,3-dihydro-indol-2-one

Cat. No.: B8012617
M. Wt: 166.15 g/mol
InChI Key: BEYZEMBXTSMOEC-UHFFFAOYSA-N
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Description

5-Amino-6-fluoro-1,3-dihydro-indol-2-one: is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The presence of both amino and fluoro groups in the compound enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can further modify the amino group or other functional groups present in the molecule.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced derivatives with modified amino groups.

    Substitution: Substituted derivatives with different functional groups replacing the fluoro group.

Scientific Research Applications

Chemistry: 5-Amino-6-fluoro-1,3-dihydro-indol-2-one is used as a building block in the synthesis of various complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis .

Biology: The compound has been studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties . Its ability to interact with biological targets makes it a promising candidate for drug development.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has shown promise in preclinical studies for the treatment of various diseases .

Industry: The compound is used in the production of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable intermediate in industrial processes .

Mechanism of Action

The mechanism of action of 5-Amino-6-fluoro-1,3-dihydro-indol-2-one involves its interaction with specific molecular targets in biological systems. The amino and fluoro groups enhance its binding affinity to various receptors and enzymes, leading to its biological effects. The compound can modulate signaling pathways and inhibit the activity of specific enzymes, contributing to its therapeutic potential .

Comparison with Similar Compounds

  • 5-Amino-1,3-dihydro-indol-2-one
  • 6-Amino-1,3-dihydro-indol-2-one
  • 5-Fluoro-1,3-dihydro-indol-2-one

Comparison:

Properties

IUPAC Name

5-amino-6-fluoro-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O/c9-5-3-7-4(1-6(5)10)2-8(12)11-7/h1,3H,2,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYZEMBXTSMOEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2NC1=O)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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